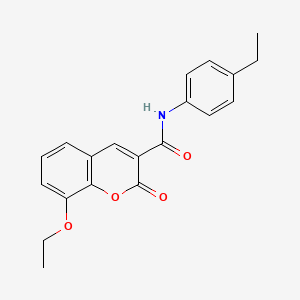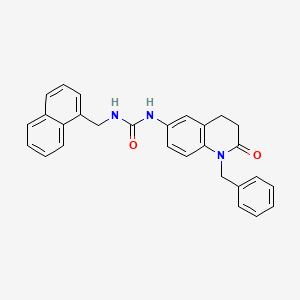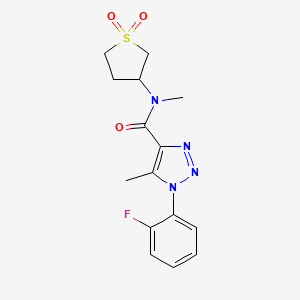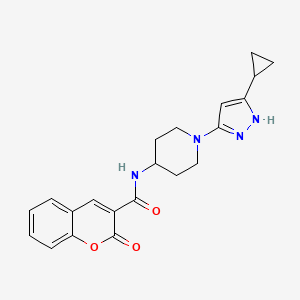
N-(3-methoxypropyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxypropyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, also known as MPTAT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTAT is a thiazole derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which share structural similarities with the compound , have been synthesized using a C-C coupling methodology. These compounds demonstrated moderate to significant biological activities, including antioxidant, haemolytic, antibacterial, and urease inhibition effects. In particular, compounds within this family have shown notable urease inhibitory activity, surpassing the standard used in the study. Molecular docking studies indicated that these acetamide derivatives bind to the non-metallic active site of the urease enzyme, suggesting their potential as urease inhibitors. This finding underscores the relevance of thiazole and acetamide derivatives in medicinal chemistry, especially for designing inhibitors targeting specific enzymes (Gull et al., 2016).
Anticancer and Antimicrobial Applications
Another study focused on the synthesis of 7 alpha-methoxypyrimidinyl-ureidocephalosporins, highlighting the broad antimicrobial activity of such compounds, including against challenging pathogens like Pseudomonas and lactamase producers. This indicates the potential utility of methoxy and ureido functionalities in developing new antimicrobial agents (Maier et al., 1986). Furthermore, N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized and evaluated for their anticancer activity. Although they did not surpass the activity of the reference drug doxorubicin, certain derivatives showed promising cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents (Mohammadi-Farani et al., 2014).
Corrosion Inhibition
In addition to biological activities, thiazole derivatives have been explored for their corrosion inhibition properties. A study on the inhibition performance of thiazole derivatives on mild steel corrosion in sulfuric acid solutions demonstrated that these compounds can act as effective mixed-type inhibitors. The effectiveness of these inhibitors was confirmed through various techniques, including weight loss, Tafel polarization, and electrochemical impedance spectroscopy, highlighting their potential application in protecting metals from corrosion (Khaled & Amin, 2009).
Eigenschaften
IUPAC Name |
N-(3-methoxypropyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-12-4-6-13(7-5-12)19-16(23)21-17-20-14(11-25-17)10-15(22)18-8-3-9-24-2/h4-7,11H,3,8-10H2,1-2H3,(H,18,22)(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVHABBJTFGKOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2599231.png)



![2-Chloro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2599239.png)
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2599240.png)
![1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2599241.png)

![[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2599244.png)
![4-ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2599245.png)



![1,3-Dimethyl-7-(4-methylphenyl)-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2599252.png)